molecular formula C10H5F6NO B8684830 3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzonitrile

3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzonitrile

Cat. No.: B8684830
M. Wt: 269.14 g/mol
InChI Key: YCBXUFZWHBBOQF-UHFFFAOYSA-N
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Description

3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound with the molecular formula C10H5F6NO. This compound is characterized by the presence of both trifluoroethoxy and trifluoromethyl groups attached to a benzonitrile core. The incorporation of fluorine atoms imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 2,2,2-trifluoroethyl triflate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the trifluoroethoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, resulting in the formation of primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation, solvents like ether or tetrahydrofuran (THF).

    Substitution: Nitric acid, halogens (chlorine, bromine), catalysts like iron or aluminum chloride.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzonitrile finds applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to potent biological effects. In chemical reactions, the electron-withdrawing nature of the trifluoromethyl and trifluoroethoxy groups can influence reactivity and stability, making it a versatile intermediate in various synthetic pathways.

Comparison with Similar Compounds

    Benzonitrile, 3-(2,2,2-trifluoroethoxy)-: Similar structure but lacks the trifluoromethyl group.

    Benzonitrile, 4-(trifluoromethyl)-: Contains the trifluoromethyl group but lacks the trifluoroethoxy group.

    Benzonitrile, 3-(trifluoromethyl)-4-(trifluoroethoxy)-: Similar structure but with different positioning of the trifluoromethyl and trifluoroethoxy groups.

Uniqueness: 3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzonitrile is unique due to the simultaneous presence of both trifluoromethyl and trifluoroethoxy groups on the aromatic ring

Properties

Molecular Formula

C10H5F6NO

Molecular Weight

269.14 g/mol

IUPAC Name

3-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C10H5F6NO/c11-9(12,13)5-18-8-3-6(4-17)1-2-7(8)10(14,15)16/h1-3H,5H2

InChI Key

YCBXUFZWHBBOQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)OCC(F)(F)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-(2,2,2-trifluoro-ethoxy)-4-trifluoromethyl-benzonitrile from step 4 (14.47 g, 50.9 mmol) in dry THF (153 mL) was added isoamyl nitrite (15.0 mL, 112.0 mmol), and the mixture was refluxed for 20 h. The solvent was removed in vacuum to give an orange oil, which was dissolved in TBME, washed with 1 N HCl, sat. NaHCO3-sol. and brine, dried over Na2SO4. Removal of the solvent in vacuum left a brown solid (15.05 g), which was purified by Kugelrohr distillation (up to 155° C. bath temperature at 1.2 mbar) to give the title compound as a light yellow solid (10.83 g, 79%). MS (EI) 269 [M].
Name
2-amino-5-(2,2,2-trifluoro-ethoxy)-4-trifluoromethyl-benzonitrile
Quantity
14.47 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
153 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
79%

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